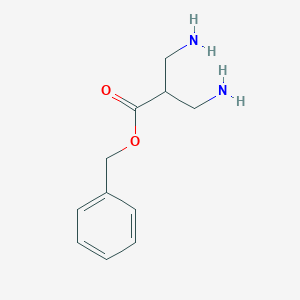
Benzyl 3-amino-2-(aminomethyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-amino-2-(aminomethyl)propanoate is an organic compound with the molecular formula C11H16N2O2. This compound is characterized by the presence of both amino and ester functional groups, making it a versatile intermediate in organic synthesis. It is often used in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-amino-2-(aminomethyl)propanoate typically involves the reaction of benzyl chloroformate with 3-amino-2-(aminomethyl)propanoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-amino-2-(aminomethyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl 3-amino-2-(aminomethyl)propanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-amino-2-(aminomethyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the preparation of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-2-(aminomethyl)propanoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amine. This compound can modulate biological pathways by interacting with enzymes, receptors, and other proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-amino-2-(aminomethyl)butanoate
- Benzyl 3-amino-2-(aminomethyl)pentanoate
- Benzyl 3-amino-2-(aminomethyl)hexanoate
Uniqueness
Benzyl 3-amino-2-(aminomethyl)propanoate is unique due to its specific molecular structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse biological activities.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
benzyl 3-amino-2-(aminomethyl)propanoate |
InChI |
InChI=1S/C11H16N2O2/c12-6-10(7-13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12-13H2 |
InChI Key |
CDQFBMBCHKLAHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















